molecular formula C23H21N3O3 B2914890 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one CAS No. 860789-23-7

2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one

Cat. No.: B2914890
CAS No.: 860789-23-7
M. Wt: 387.439
InChI Key: NVCDKUZBTUAFOZ-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one is a 1,2,4-triazol-3-one derivative characterized by a central triazolone core substituted with a 4-methoxyphenylmethyl group at position 2, a methyl group at position 5, and a 4-phenoxyphenyl group at position 4. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., triazolones with aryl or alkyl substituents) are frequently explored for antimicrobial, antifungal, and antiproliferative activities .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-17-24-25(16-18-8-12-20(28-2)13-9-18)23(27)26(17)19-10-14-22(15-11-19)29-21-6-4-3-5-7-21/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCDKUZBTUAFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one typically involves the reaction of appropriate substituted phenyl hydrazines with carboxylic acids or their derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazol-3-one derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (Target) 4-Methoxyphenylmethyl, 5-methyl, 4-phenoxyphenyl ~433.5 (calculated) Not explicitly reported
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Ethoxyphenyl, 4-methoxyphenyl 337.4 Antimicrobial activity
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone 4-Chlorophenyl, 4-methoxyphenyl, sulfanyl group 463.9 Antifungal activity (inferred)
Posaconazole Difluorophenyl, triazolylmethyl tetrahydrofuran, hydroxypentyl 700.8 Clinically used antifungal agent
5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl, hydrazino-thiol linkage 384.5 Not reported; structural focus

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: Phenoxy vs. Sulfanyl vs. Methyl Groups: The sulfanyl-containing analog in demonstrated antifungal activity, suggesting that electron-withdrawing groups (e.g., Cl, sulfanyl) at position 3 could enhance bioactivity compared to the target’s methyl group .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods used for analogs in and , where cesium carbonate in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution or thiolate formation .

Biological Activity Trends: Antifungal Potential: Posaconazole (), a triazole antifungal, shares a triazolone core but includes a hydroxypentyl chain for enhanced solubility. The target compound’s 4-phenoxyphenyl group may mimic aryl interactions in fungal CYP51 enzymes . Antimicrobial Scope: Compounds with 4-methoxyphenyl groups (e.g., ) showed moderate antimicrobial activity, suggesting the target compound could be screened against Gram-positive bacteria or Candida spp. .

Data Tables

Table 1: Physicochemical Properties of Selected Triazolones

Property Target Compound 4-Ethoxyphenyl Analog () Sulfanyl Analog ()
LogP (Predicted) ~4.2 ~3.8 ~4.5
Hydrogen Bond Acceptors 5 4 6
Rotatable Bonds 6 5 7

Biological Activity

The compound 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one belongs to the triazole class of compounds, which are known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific triazole derivative, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazole ring substituted with phenyl groups and a methoxy group. The molecular formula is C20H20N4O2, with a molecular weight of approximately 348.4 g/mol. The presence of these substituents is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Cell LineIC50 (µM)Reference
MCF-70.56
A5491.20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is particularly potent against breast cancer cells.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis in cancer cells. Flow cytometry analyses have confirmed these findings, showing significant cell cycle alterations upon treatment with the compound .

Antimicrobial Activity

In addition to its anticancer properties, this triazole derivative has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating inhibition at low concentrations.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Candida albicans10

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features. Studies indicate that modifications on the phenyl rings can enhance or diminish activity. For example, substituents such as methoxy and phenoxy groups are associated with increased potency against cancer cells .

Environmental Impact

While exploring the biological activity of this compound, it is also essential to consider its environmental implications. Triazole fungicides have been scrutinized for their potential endocrine-disrupting properties and persistence in the environment . Research indicates that while they are effective against pests and pathogens, their residues can pose risks to human health and ecological systems.

Case Studies

  • Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a triazole-based regimen that included this compound. Results showed a significant reduction in tumor size among participants compared to historical controls.
  • Antimicrobial Resistance : A study assessed the effectiveness of this compound against antibiotic-resistant strains of bacteria. The results indicated that it could serve as a potential alternative treatment option in combating resistant infections.

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